

Check Availability & Pricing

# Chmfl-flt3-122 structure-activity relationship

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Chmfl-flt3-122 |           |
| Cat. No.:            | B606659        | Get Quote |

An In-depth Technical Guide on the Structure-Activity Relationship of CHMFL-FLT3-122

#### Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. A significant subset of AML cases, approximately 30%, involves mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, most commonly internal tandem duplication (ITD) mutations.[1][2][3] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival, and are associated with a poor prognosis.[4] This has established FLT3 as a critical therapeutic target for AML. **CHMFL-FLT3-122** is a potent and selective small-molecule inhibitor of FLT3 kinase, designed to treat FLT3-ITD positive AML.[1][2] This document provides a comprehensive overview of its structure-activity relationship (SAR), mechanism of action, and preclinical efficacy.

## Core Compound Profile: CHMFL-FLT3-122

CHMFL-FLT3-122, chemically known as (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone, was developed through a structure-guided drug design approach starting from the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib (PCI-32765), which was found to possess off-target FLT3 inhibitory activity.[1][2] The development aimed to enhance potency against FLT3 while improving selectivity, particularly against c-KIT, to avoid myelosuppression, a common toxicity associated with dual FLT3/c-KIT inhibitors.[1][3][5]



## **Quantitative Data Summary**

The inhibitory activity and selectivity of **CHMFL-FLT3-122** have been quantified through various biochemical and cell-based assays.

**Table 1: Biochemical Kinase Inhibition** 

| Kinase Target | IC50 (nM) | Source(s) |
|---------------|-----------|-----------|
| FLT3          | 40        | [1][2][6] |
| ВТК           | 421       | [6][7][8] |
| c-KIT         | 559       | [6][7][8] |

IC50: The half maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

**Table 2: Cellular Proliferation Inhibition (AML Cell Lines)** 

| Cell Line | Genotype | GI50 (nM) | Source(s)    |
|-----------|----------|-----------|--------------|
| MV4-11    | FLT3-ITD | 22        | [1][2][7][8] |
| MOLM-13   | FLT3-ITD | 21        | [1][2][8]    |
| MOLM-14   | FLT3-ITD | 42        | [1][2][8]    |

GI50: The half maximal growth inhibition concentration, indicating the concentration of the compound required to inhibit cell proliferation by 50%.

Table 3: Cellular Selectivity (Isogenic BaF3 Cells)

| Target | GI50 (nM) | Selectivity Ratio (c-<br>KIT/FLT3) | Source(s) |
|--------|-----------|------------------------------------|-----------|
| FLT3   | 11        | \multirow{2}{*}{170-<br>fold}      | [1][2][5] |
| c-KIT  | 1900      | [1][2][5]                          |           |



**Table 4: In Vivo Pharmacokinetics** 

| Parameter            | Value | Source(s) |
|----------------------|-------|-----------|
| Oral Bioavailability | 30%   | [1][2]    |

### **Mechanism of Action**

CHMFL-FLT3-122 exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. In cells with FLT3-ITD mutations, the receptor is constitutively phosphorylated, leading to the activation of downstream pro-survival and proliferative signaling pathways, including STAT5, RAS/MEK/ERK, and PI3K/AKT.[4][7] By binding to the ATP-binding pocket of FLT3, CHMFL-FLT3-122 blocks its auto-phosphorylation and subsequent signal transduction.[7] This inhibition of downstream signaling leads to cell cycle arrest in the G0/G1 phase and ultimately induces apoptosis (programmed cell death) in FLT3-ITD positive AML cells.[1][2][6][7]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chinese Academy of Sciences [english.cas.cn]
- 4. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Chmfl-flt3-122 structure-activity relationship].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606659#chmfl-flt3-122-structure-activity-relationship]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com